Lipophilicity Differentiation: Intermediate XLogP3 of 3.9 Versus the 2-CF₂H Positional Isomer (3.5) and the 4-Cl Analog (4.4)
The target compound occupies a distinct, intermediate lipophilicity window (XLogP3 = 3.9) between its two closest structural analogs. The 2-difluoromethyl positional isomer, ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate (CAS 1707735-34-9), has an XLogP3 of 3.5—0.4 log units lower [2]. The 4-chlorophenyl analog, ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate (CAS 2097963-12-5), has an XLogP3 of 4.4—0.5 log units higher [3]. In ADME science, an XLogP3 difference of 0.4–0.5 units corresponds to an approximately 2.5–3.2-fold difference in octanol/water partition coefficient, which is sufficient to alter passive membrane permeability and oral absorption classification under the Biopharmaceutics Classification System.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 (PubChem computed, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | Comparator 1: ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate, XLogP3 = 3.5; Comparator 2: ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate, XLogP3 = 4.4 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. 2-CF₂H isomer; ΔXLogP3 = −0.5 vs. 4-Cl analog |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm; values derived from SMILES-based prediction |
Why This Matters
For procurement decisions, the target compound's intermediate lipophilicity offers a differentiated permeability-solubility balance that neither the more polar 2-CF₂H isomer nor the more lipophilic 4-Cl analog can replicate without compensatory formulation.
- [1] PubChem Compound Summary for CID 121205102, Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate. XLogP3 = 3.9. National Center for Biotechnology Information, 2025.09.15 release. View Source
- [2] PubChem Compound Summary for CID 97627633, Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate. XLogP3 = 3.5. National Center for Biotechnology Information, 2024.12.12 release. View Source
- [3] Kuujia Product Data for CAS 2097963-12-5, Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate. XLogP3 = 4.4. View Source
